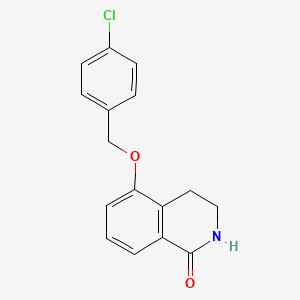

5-((4-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one

Description

5-((4-Chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a dihydroisoquinolinone derivative characterized by a 4-chlorobenzyloxy substituent at the 5-position of the isoquinolinone core. Its structure combines a bicyclic dihydroisoquinolinone scaffold with a lipophilic 4-chlorobenzyloxy group, which may enhance binding to biological targets such as tubulin, a key protein in microtubule dynamics .

Synthetic routes for this compound often involve multi-step processes, including Claisen rearrangement, oxidation, and reductive amination, as seen in related dihydroisoquinolinone syntheses . The presence of the 4-chlorobenzyloxy group distinguishes it from analogs with methoxy, hydroxy, or alkyl-substituted benzyl groups, which can influence solubility, metabolic stability, and target affinity .

Properties

IUPAC Name |

5-[(4-chlorophenyl)methoxy]-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2/c17-12-6-4-11(5-7-12)10-20-15-3-1-2-14-13(15)8-9-18-16(14)19/h1-7H,8-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTIBQSYYDHOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-((4-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride and 3,4-dihydroisoquinolin-1(2H)-one.

Reaction Conditions: The key step involves the nucleophilic substitution reaction where 4-chlorobenzyl chloride reacts with 3,4-dihydroisoquinolin-1(2H)-one in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and continuous flow reactors to scale up the process efficiently.

Chemical Reactions Analysis

5-((4-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce specific functional groups.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized isoquinolinone derivatives.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 5-((4-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one exhibit significant interactions with various neurotransmitter receptors. They have been studied for their potential as:

- Dopamine receptor modulators : These compounds can influence dopaminergic signaling pathways, which are critical in treating conditions such as Parkinson's disease and schizophrenia.

- Histamine receptor antagonists : Some derivatives have shown promise in modulating histamine receptors, potentially aiding in the treatment of allergic reactions and sleep disorders.

Anticancer Activity

Several studies have demonstrated the anticancer potential of dihydroisoquinoline derivatives. The compound has been evaluated for:

- Inhibition of tumor growth : Research has shown that certain isoquinoline derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

- Targeting specific cancer pathways : These compounds may interfere with signaling pathways involved in cancer progression, making them candidates for further development in targeted therapies.

Synthesis and Derivatization

The synthesis of 5-((4-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one involves several chemical reactions that can be optimized for higher yields. The synthetic routes often include:

- Reactions involving isoquinoline precursors : Utilizing starting materials that contain the isoquinoline structure allows for efficient derivatization.

- Functional group modifications : The introduction of various substituents can enhance biological activity and selectivity.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal investigated the neuroprotective effects of a related dihydroisoquinoline compound on neuronal cells subjected to oxidative stress. Results indicated that these compounds could significantly reduce cell death and promote neuronal survival through antioxidant mechanisms.

Case Study 2: Antitumor Activity

In another study, a series of dihydroisoquinoline derivatives were tested against various cancer cell lines. The results showed that some compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Further mechanistic studies revealed that these compounds induced apoptosis via mitochondrial pathways.

Mechanism of Action

The mechanism of action of 5-((4-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group may enhance binding affinity to these targets, while the isoquinolinone core can modulate biological activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-((4-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one with structurally related dihydroisoquinolinones:

Biological Activity

5-((4-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound belonging to the isoquinoline family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by a chlorobenzyl ether and a dihydroisoquinoline moiety. Its molecular formula is with a molecular weight of approximately 287.74 g/mol. The presence of the chlorobenzyl group is thought to enhance its binding affinity to biological targets, potentially increasing its therapeutic efficacy .

Synthesis

The synthesis of 5-((4-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves:

- Starting Materials : 4-chlorobenzyl chloride and 3,4-dihydroisoquinolin-1(2H)-one.

- Reaction Conditions : A nucleophilic substitution reaction is performed using potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction.

Neuroprotective Effects

Research indicates that compounds with a dihydroisoquinoline structure may exhibit neuroprotective properties. For example, studies have shown that similar isoquinoline derivatives can modulate neurotransmitter systems and exhibit antioxidant activities. The specific neuroprotective mechanisms of 5-((4-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one remain to be fully elucidated but are thought to involve interactions with dopaminergic pathways.

Antitumor Activity

Preliminary investigations suggest that this compound may possess antitumor properties. Isoquinoline derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, similar compounds have demonstrated efficacy against malignant pleural mesothelioma by blocking key signaling pathways involved in tumor growth .

Antimicrobial Properties

The antimicrobial activity of isoquinoline derivatives has also been documented. Compounds in this class have shown effectiveness against a range of bacterial and fungal pathogens, indicating potential applications in treating infectious diseases. Further studies are needed to confirm the specific antimicrobial efficacy of 5-((4-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one.

The mechanism of action for 5-((4-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one likely involves:

- Binding Affinity : The chlorobenzyl group may enhance binding to specific enzymes or receptors involved in neurotransmission or cancer cell signaling.

- Modulation of Biological Pathways : Similar compounds have been shown to interact with various biological pathways, including those regulating apoptosis and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of isoquinoline derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.